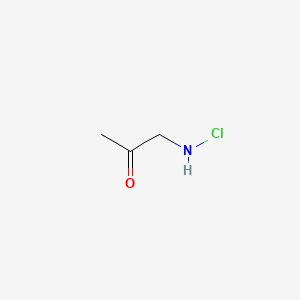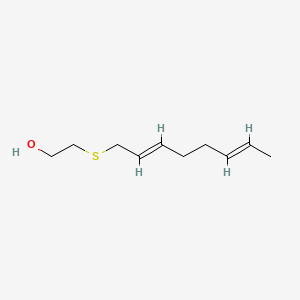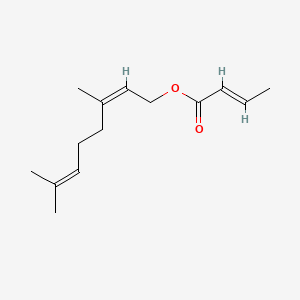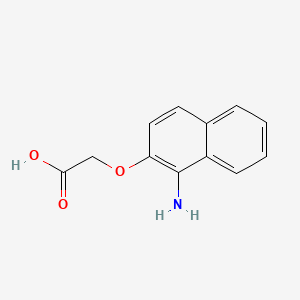
((1-Amino-2-naphthyl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-Amino-2-naphthyl)oxy)acetic acid: is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol. It is characterized by the presence of an amino group attached to a naphthalene ring, which is further connected to an acetic acid moiety through an ether linkage. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Amino-2-naphthyl)oxy)acetic acid typically involves the reaction of 1-amino-2-naphthol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the naphthol and the acetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: ((1-Amino-2-naphthyl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine for halogenation or nitric acid for nitration.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
Chemistry: ((1-Amino-2-naphthyl)oxy)acetic acid is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a probe for investigating biochemical pathways .
Industry: this compound is employed in the production of specialty chemicals and as a precursor for manufacturing advanced materials .
Mechanism of Action
The mechanism of action of ((1-Amino-2-naphthyl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity . The acetic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Naphthol: Lacks the acetic acid moiety, limiting its applications in synthesis.
Naphthalene derivatives: Various derivatives with different functional groups, each having unique properties and applications.
Uniqueness: ((1-Amino-2-naphthyl)oxy)acetic acid is unique due to its combination of an amino group, naphthalene ring, and acetic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
85237-53-2 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(1-aminonaphthalen-2-yl)oxyacetic acid |
InChI |
InChI=1S/C12H11NO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7,13H2,(H,14,15) |
InChI Key |
YUDGWDNZKSVTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



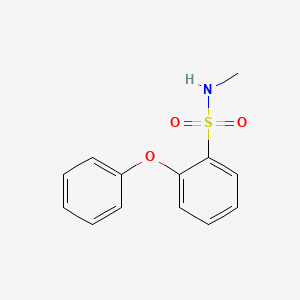
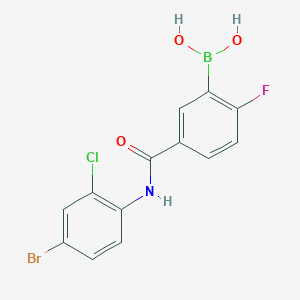


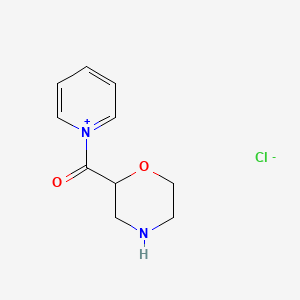
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)

